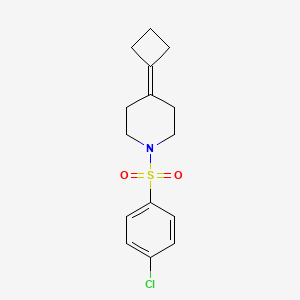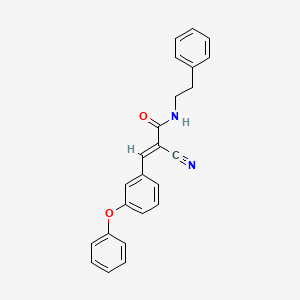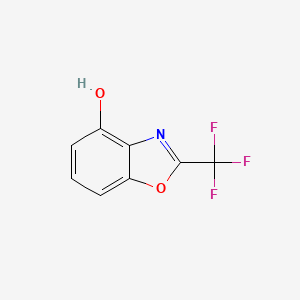
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a quinazoline dione group, an oxadiazole ring, and a dimethoxyphenyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The electronic and steric interactions between these groups can significantly influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the quinazoline dione could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .Aplicaciones Científicas De Investigación
- Derivatives of this compound exhibit potent anticancer properties. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further study in cancer therapy .
- Studies have explored the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes, making it a potential lead for novel antibiotics .
- Researchers have evaluated the antifungal efficacy of derivatives. These compounds show activity against fungal pathogens, including Candida species. Their mode of action involves interfering with fungal cell wall synthesis .
- The compound exhibits anti-inflammatory properties by modulating key pathways, such as NF-κB. This makes it relevant for conditions involving inflammation, such as autoimmune diseases and chronic inflammatory disorders .
- Investigations suggest that derivatives may influence immune responses. By targeting immune cells and cytokines, they could potentially be used in immunotherapy or as adjuvants in vaccine development .
- Compounds related to this structure may impact neuroinflammation. In brain disorders where microglial activation plays a role (e.g., Alzheimer’s disease, Parkinson’s disease), these derivatives could be explored as potential therapeutic agents .
Anticancer Activity
Antibacterial Potential
Antifungal Properties
Anti-Inflammatory Effects
Immunomodulation
Neuroinflammation and Brain Disorders
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-4-5-8-13-27-23(29)17-9-6-7-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(31-2)20(14-16)32-3/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDQSWIJNXWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea](/img/structure/B2803814.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2803818.png)
![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)



![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)
![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)


